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molecular formula C9H13NO B189446 4-tert-Butylpyridine 1-oxide CAS No. 23569-17-7

4-tert-Butylpyridine 1-oxide

Cat. No. B189446
M. Wt: 151.21 g/mol
InChI Key: CMFQXPIZAKBRCG-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

To trimethylsilylcyanide (25.0 ml, 187.5 mmol) was added a solution of 4-tert-butylpyridine-N-oxide (Description 3; 22.68 g, 150 mmol) in anhydrous dichloromethane (200 ml). To this mixture was added dropwise a solution of dimethyl carbamoyl chloride (17.26 ml, 187.5 mmol) in anhydrous dichloromethane (50 ml). The reaction mixture was stirred at room temperature for 24 hours. A solution of 10% aqueous K2CO3 (200 ml) was added dropwise and the resulting mixture stirred for 10 minutes. The organic layer was separated and the aqueous layer extracted with 2 further portions of dichloromethane (100 ml). The combined organic layers were dried (Na2SO4) and evaporated to give the title compound (24 g, 100%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
22.68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.26 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[C:7]([C:11]1[CH:16]=[CH:15][N+:14]([O-])=[CH:13][CH:12]=1)([CH3:10])([CH3:9])[CH3:8].CN(C)C(Cl)=O.C([O-])([O-])=O.[K+].[K+]>ClCCl>[C:5]([C:15]1[CH:16]=[C:11]([C:7]([CH3:10])([CH3:9])[CH3:8])[CH:12]=[CH:13][N:14]=1)#[N:6] |f:3.4.5|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
22.68 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=[N+](C=C1)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17.26 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 2 further portions of dichloromethane (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C1=NC=CC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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